C21H38Ino3

Description

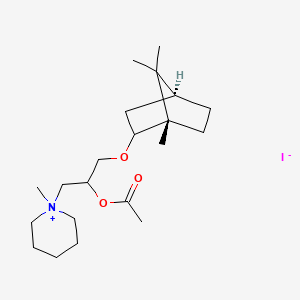

C₂₁H₃₈InO₃ is a hypothetical organoindium compound characterized by a hydrocarbon backbone (C₂₁H₃₈) coordinated with an indium (In) atom and three oxygen (O₃) groups. Assuming the indium is in a +3 oxidation state, the compound may adopt a structure resembling a metal-organic complex, such as an indium carboxylate or alkoxide. Its molecular weight is approximately 452.82 g/mol (calculated as C: 21×12 = 252; H: 38×1 = 38; In: 114.82; O: 3×16 = 48). Organoindium compounds are rare in industrial or pharmaceutical contexts but are studied for their unique catalytic and electronic properties .

Properties

Molecular Formula |

C21H38INO3 |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

[1-(1-methylpiperidin-1-ium-1-yl)-3-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propan-2-yl] acetate;iodide |

InChI |

InChI=1S/C21H38NO3.HI/c1-16(23)25-18(14-22(5)11-7-6-8-12-22)15-24-19-13-17-9-10-21(19,4)20(17,2)3;/h17-19H,6-15H2,1-5H3;1H/q+1;/p-1/t17-,18?,19?,21+;/m0./s1 |

InChI Key |

NVMDMJAJFOBLHM-VXIHQUKFSA-M |

Isomeric SMILES |

CC(=O)OC(C[N+]1(CCCCC1)C)COC2C[C@@H]3CC[C@]2(C3(C)C)C.[I-] |

Canonical SMILES |

CC(=O)OC(C[N+]1(CCCCC1)C)COC2CC3CCC2(C3(C)C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidinyl benzilate typically involves the esterification of benzilic acid with 3-quinuclidinol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of 3-Quinuclidinyl benzilate .

Industrial Production Methods

Industrial production of 3-Quinuclidinyl benzilate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidinyl benzilate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Quinuclidinyl benzilate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in studies of acetylcholine receptors and their role in various physiological processes.

Medicine: It has been investigated for its potential therapeutic effects in treating conditions related to acetylcholine dysfunction.

Industry: The compound is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes

Mechanism of Action

3-Quinuclidinyl benzilate exerts its effects by functioning as a competitive inhibitor of acetylcholine at muscarinic receptor sites. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects. The compound primarily affects the peripheral nervous system, but it also has significant effects on the central nervous system, including causing stupor, confusion, and hallucinations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₂₁H₃₈InO₃, we compare it with structurally or functionally analogous compounds from diverse sources.

Structural Analogs

Compound A: C₁₉H₂₁NO₃

- Molecular Formula: C₁₉H₂₁NO₃ (MW: 311.37 g/mol).

- Elemental Analysis : Calcd: C 73.29%, H 6.80%, N 4.50%; Found: C 73.30%, H 6.88%, N 4.65% .

- Key Differences: Lacks a metal center (purely organic). Smaller hydrocarbon chain (C₁₉ vs. C₂₁).

Compound B: C₆H₃Cl₂N₃ (CAS 918538-05-3)

- Molecular Formula : C₆H₃Cl₂N₃ (MW: 188.01 g/mol).

- Properties :

- Contrast: Significantly smaller and halogenated. No oxygen or metal coordination.

Functional Analogs

Compound C: C₂₈H₅₁N₃O₃S₂

- Molecular Formula : C₂₈H₅₁N₃O₃S₂ (MW: 786 g/mol).

- Features :

- Comparison: Shares oxygen and nitrogen but includes sulfur.

Compound D: Organogallium Complexes

- Example : Ga(OOCR)₃ (Gallium carboxylates).

- Properties: Used in catalysis and semiconductor materials. Similar metal-organic coordination to C₂₁H₃₈InO₃ but with gallium.

- Contrast :

Data Tables

Table 1: Elemental and Structural Comparison

| Compound | Molecular Formula | MW (g/mol) | Metal Center | Key Functional Groups |

|---|---|---|---|---|

| C₂₁H₃₈InO₃ | C₂₁H₃₈InO₃ | ~452.82 | In³⁺ | Hydrocarbon, O-ligands |

| C₁₉H₂₁NO₃ | C₁₉H₂₁NO₃ | 311.37 | None | Amine, carbonyl |

| C₆H₃Cl₂N₃ | C₆H₃Cl₂N₃ | 188.01 | None | Chlorine, triazine |

Table 2: Bioactivity and Physical Properties

| Compound | Log S | Solubility (mg/mL) | Bioactivity Notes |

|---|---|---|---|

| C₂₁H₃₈InO₃ | N/A | N/A | Hypothetical catalytic use |

| C₆H₃Cl₂N₃ | -3.7 | 0.12 | P-gp substrate, CYP inhibitor |

| C₂₈H₅₁N₃O₃S₂ | N/A | N/A | Non-target screening candidate |

Research Findings and Justifications

- Structural Flexibility: C₂₁H₃₈InO₃’s long hydrocarbon chain may enhance lipophilicity compared to smaller analogs like C₆H₃Cl₂N₃, but its metal center limits biocompatibility .

- Synthetic Challenges: Indium complexes require stringent reaction conditions (e.g., anhydrous solvents, low temperatures) compared to purely organic compounds like C₁₉H₂₁NO₃ .

- Functional Potential: While C₂₁H₃₈InO₃ lacks direct pharmaceutical data, its structural resemblance to gallium carboxylates suggests applications in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.